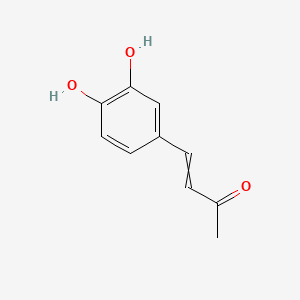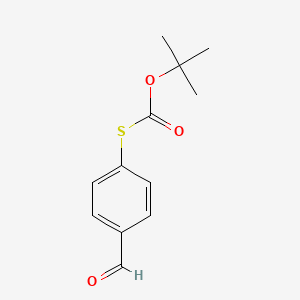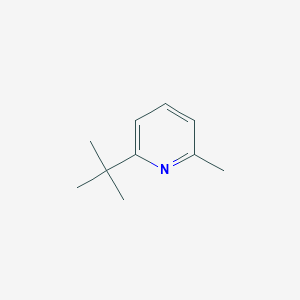
disodium;2-(3-fluorophenyl)-6-methoxy-5-phosphonato-1H-quinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium;2-(3-fluorophenyl)-6-methoxy-5-phosphonato-1H-quinolin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core substituted with a fluorophenyl group, a methoxy group, and a phosphonate group, making it a unique molecule with interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2-(3-fluorophenyl)-6-methoxy-5-phosphonato-1H-quinolin-4-one typically involves multi-step organic reactions. The starting materials often include 3-fluoroaniline, methoxybenzaldehyde, and phosphonic acid derivatives. The key steps in the synthesis may include:
Condensation Reaction: The initial step involves the condensation of 3-fluoroaniline with methoxybenzaldehyde to form a Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst to form the quinoline core.
Phosphonation: The quinoline derivative is then reacted with a phosphonic acid derivative under controlled conditions to introduce the phosphonate group.
Neutralization: The final step involves neutralizing the compound with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium;2-(3-fluorophenyl)-6-methoxy-5-phosphonato-1H-quinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the quinoline ring.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted fluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Disodium;2-(3-fluorophenyl)-6-methoxy-5-phosphonato-1H-quinolin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism of action of disodium;2-(3-fluorophenyl)-6-methoxy-5-phosphonato-1H-quinolin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, or cell proliferation, leading to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Disodium;2-(3-fluorophenyl)-6-methoxy-5-phosphonato-1H-quinolin-4-one can be compared with other quinoline derivatives:
Similar Compounds: 2-(3-fluorophenyl)-6-methoxyquinoline, 2-(3-chlorophenyl)-6-methoxyquinoline, and 2-(3-fluorophenyl)-6-hydroxyquinoline.
Eigenschaften
Molekularformel |
C16H11FNNa2O5P |
|---|---|
Molekulargewicht |
393.21 g/mol |
IUPAC-Name |
disodium;2-(3-fluorophenyl)-6-methoxy-5-phosphonato-1H-quinolin-4-one |
InChI |
InChI=1S/C16H13FNO5P.2Na/c1-23-14-6-5-11-15(16(14)24(20,21)22)13(19)8-12(18-11)9-3-2-4-10(17)7-9;;/h2-8H,1H3,(H,18,19)(H2,20,21,22);;/q;2*+1/p-2 |
InChI-Schlüssel |
ZRPWVAHVWBPHID-UHFFFAOYSA-L |
Kanonische SMILES |
COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC(=CC=C3)F)P(=O)([O-])[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


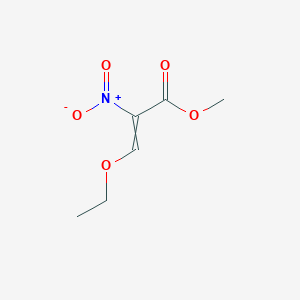
![trisodium;5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate](/img/structure/B12433947.png)
![N-[3-(1,3-Oxazol-5-yl)phenyl]-5-[3-(trifluoromethyl)phenyl]-1,6,8-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene-8-carboxamide](/img/structure/B12433952.png)

![{[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}hydrazine](/img/structure/B12433962.png)
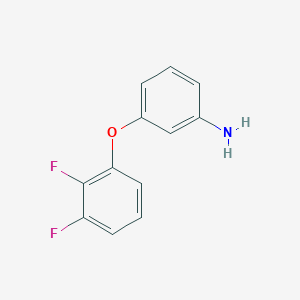
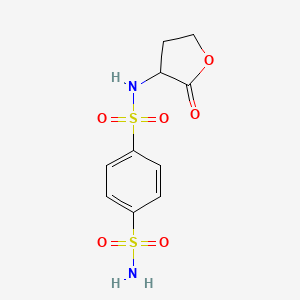
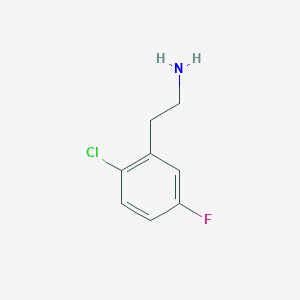
![bis[[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-butan-2-yl-2-hydroxybutanedioate](/img/structure/B12433999.png)
![N-[8-(Prop-2-enamido)octyl]prop-2-enamide](/img/structure/B12434002.png)
![4-Oxo-4-[4-(phenylsulfonyl)-1-piperazinyl]-2-butenoic acid](/img/structure/B12434008.png)
